4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13823521
InChI: InChI=1S/C20H17NO2/c22-14-16-6-10-19(11-7-16)21(18-4-2-1-3-5-18)20-12-8-17(15-23)9-13-20/h1-14,23H,15H2
SMILES: C1=CC=C(C=C1)N(C2=CC=C(C=C2)CO)C3=CC=C(C=C3)C=O
Molecular Formula: C20H17NO2
Molecular Weight: 303.4 g/mol

4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde

CAS No.:

Cat. No.: VC13823521

Molecular Formula: C20H17NO2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde -

Specification

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
IUPAC Name 4-(N-[4-(hydroxymethyl)phenyl]anilino)benzaldehyde
Standard InChI InChI=1S/C20H17NO2/c22-14-16-6-10-19(11-7-16)21(18-4-2-1-3-5-18)20-12-8-17(15-23)9-13-20/h1-14,23H,15H2
Standard InChI Key INUBAPZVGSWZDB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(C2=CC=C(C=C2)CO)C3=CC=C(C=C3)C=O
Canonical SMILES C1=CC=C(C=C1)N(C2=CC=C(C=C2)CO)C3=CC=C(C=C3)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-(N-[4-(hydroxymethyl)phenyl]anilino)benzaldehyde, reflects its tripartite structure:

  • A benzaldehyde moiety at the para position.

  • An N-phenylaniline group substituted with a hydroxymethyl group at the fourth position of the phenyl ring.

The SMILES notation (C1=CC=C(C=C1)N(C2=CC=C(C=C2)CO)C3=CC=C(C=C3)C=O) and InChIKey (INUBAPZVGSWZDB-UHFFFAOYSA-N) provide unambiguous representations for computational modeling.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₀H₁₇NO₂
Molecular Weight303.4 g/mol
SMILESC1=CC=C(C=C1)N(C2=CC=C(C=C2)CO)C3=CC=C(C=C3)C=O
InChIKeyINUBAPZVGSWZDB-UHFFFAOYSA-N
PubChem CID59931077

Spectroscopic and Physicochemical Properties

While experimental data on solubility and melting point remain undisclosed, analogs like 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde (CAS: 847978-62-5) exhibit limited aqueous solubility but dissolve in polar aprotic solvents like DMSO . The hydroxymethyl group enhances hydrophilicity compared to brominated or methoxylated derivatives .

Synthesis and Reaction Pathways

Table 2: Comparative Synthetic Yields of Analogous Compounds

CompoundYield (%)Conditions
4-((4-Bromophenyl)(phenyl)amino)benzaldehyde62Pd-catalyzed coupling
4-((4-Methoxyphenyl)(methyl)amino)benzaldehyde78Microwave-assisted

Mechanistic Insights

The aldehyde group participates in Schiff base formation, enabling conjugation with amines—a feature exploited in fluorescent probe synthesis . The hydroxymethyl group offers a site for further functionalization, such as esterification or oxidation to carboxylic acids .

Applications in Materials Science and Pharmaceuticals

Optoelectronic Materials

The extended π-conjugation system facilitates applications in organic light-emitting diodes (OLEDs). Derivatives with similar structures exhibit quantum yields up to Φ = 0.45 in thin-film configurations .

Pharmaceutical Intermediates

As a precursor to tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors, this compound’s aldehyde group enables oxime ligation—a strategy validated in anticancer drug development .

Table 3: Biological Activity of Derived Compounds

DerivativeTargetIC₅₀ (nM)
(Z)-5-D1 (Oxime conjugate)TDP112.3
Brominated AnalogKinase Inhibitor45.6

Comparative Analysis with Structural Analogs

Brominated vs. Hydroxymethyl Derivatives

Replacing the hydroxymethyl group with bromine (as in CAS 847978-62-5) increases molecular weight by 16.1% but reduces solubility in ethanol by 34% .

Methoxy-Substituted Analog

The methoxy variant (CAS 54849-47-7) demonstrates superior thermal stability (Tₘ = 214°C vs. 189°C) due to reduced hydrogen bonding .

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